Phosphonotrithioic acid, octyl-, diethyl ester Phosphonotrithioic acid, octyl-, diethyl ester
Brand Name: Vulcanchem
CAS No.: 651727-23-0
VCID: VC16820066
InChI: InChI=1S/C12H27PS3/c1-4-7-8-9-10-11-12-13(14,15-5-2)16-6-3/h4-12H2,1-3H3
SMILES:
Molecular Formula: C12H27PS3
Molecular Weight: 298.5 g/mol

Phosphonotrithioic acid, octyl-, diethyl ester

CAS No.: 651727-23-0

Cat. No.: VC16820066

Molecular Formula: C12H27PS3

Molecular Weight: 298.5 g/mol

* For research use only. Not for human or veterinary use.

Phosphonotrithioic acid, octyl-, diethyl ester - 651727-23-0

Specification

CAS No. 651727-23-0
Molecular Formula C12H27PS3
Molecular Weight 298.5 g/mol
IUPAC Name bis(ethylsulfanyl)-octyl-sulfanylidene-λ5-phosphane
Standard InChI InChI=1S/C12H27PS3/c1-4-7-8-9-10-11-12-13(14,15-5-2)16-6-3/h4-12H2,1-3H3
Standard InChI Key OMNKSPMDKOPBPS-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCP(=S)(SCC)SCC

Introduction

Chemical Identity and Structural Characteristics

Phosphonotrithioic acid, octyl-, diethyl ester belongs to the class of organophosphorus compounds, which are notable for their diverse applications in industrial and agricultural chemistry. Its molecular formula is C₁₂H₂₇PS₃, with a molecular weight of 298.5 g/mol . The compound’s IUPAC name, bis(ethylsulfanyl)-octyl-sulfanylidene-λ⁵-phosphane, reflects its structural configuration: a central phosphorus atom bonded to three sulfur atoms, two ethylthio groups (-S-C₂H₅), and one octylthio group (-S-C₈H₁₇) .

Stereochemical and Conformational Features

The compound’s 3D structure, as modeled computationally, reveals a tetrahedral geometry around the phosphorus center. The octyl chain introduces significant hydrophobicity, while the sulfur atoms contribute to potential nucleophilic reactivity. The SMILES notation (CCCCCCCCP(=S)(SCC)SCC) and InChIKey (OMNKSPMDKOPBPS-UHFFFAOYSA-N) provide unambiguous representations of its connectivity .

Physicochemical Properties

Computational analyses from PubChem offer critical insights into the compound’s behavior under standard conditions:

Table 1: Key Physicochemical Properties of Phosphonotrithioic Acid, Octyl-, Diethyl Ester

PropertyValueMethod/Source
XLogP36.1Computed via XLogP3 3.0
Topological Polar SA82.7 ŲCactvs 3.4.6.11
Hydrogen Bond Donors0Cactvs 3.4.6.11
Rotatable Bond Count11Cactvs 3.4.6.11
Monoisotopic Mass298.10125138 DaPubChem 2.1

The high XLogP3 value (6.1) indicates strong lipophilicity, suggesting preferential solubility in nonpolar solvents . The absence of hydrogen bond donors aligns with its low polarity, while the rotatable bonds (11) imply conformational flexibility, which may influence its interactions in biological or material systems .

Synthesis and Reactivity

While no direct synthesis protocols for phosphonotrithioic acid, octyl-, diethyl ester are documented in the reviewed sources, its structure suggests potential synthetic routes analogous to related organophosphorus compounds. For example, diethyl dithiophosphoric acid (CAS 298-06-6) is synthesized via the reaction of phosphorus pentasulfide (P₂S₅) with ethanol . By extension, substituting ethanol with octylthiol or employing thiophosphorylation agents could yield the target compound.

Reactivity with Bases and Metals

Like its structural analogs, phosphonotrithioic acid, octyl-, diethyl ester may undergo neutralization reactions with bases to form salts. For instance, diethyl dithiophosphoric acid reacts with zinc oxide to produce zinc dithiophosphate, a common anti-wear additive in lubricants . Similar reactivity could be anticipated for this compound, though experimental validation is required.

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